N-Benzyl-3,3'-iminodipropionic Acid
Overview
Description
N-Benzyl-3,3’-iminodipropionic Acid is a chemical compound with the molecular formula C13H17NO4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of N-Benzyl-3,3’-iminodipropionic Acid is 251.28 . The compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
N-Benzyl-3,3’-iminodipropionic Acid is a solid at 20°C . It has a melting point range of 157.0 to 161.0°C . The compound is soluble in water .Scientific Research Applications
1. Mass Spectrometry Analysis
N-Benzyl-3,3'-iminodipropionic acid and related iminodicarboxylic acids (IDCAs) have been studied for their mass spectra characteristics. Kawashiro, Morimoto, and Yoshida (1984) examined the electron impact at 20 eV of various IDCAs, including 3,3'-iminodipropionic acid. Their findings highlight the utility of these compounds in gas chromatography-mass spectrometry, providing valuable insights into their molecular structure and fragmentation patterns (Kawashiro, Morimoto, & Yoshida, 1984).
2. Photocarboxylation in Organic Synthesis
Research by Meng et al. (2019) explores the carboxylation of sp3-hybridized C–H bonds with CO2, using a visible-light-mediated process. This method, which includes the transformation of benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions, is relevant to the chemistry of compounds like this compound. Their work expands the potential applications of these compounds in the synthesis of various organic molecules, including pharmaceuticals (Meng et al., 2019).
3. Synthesis and Analysis of Related Compounds
Li Yong (2013) conducted a study on the synthesis of N-Benzyl-2-bromo-3-methoxypropionamide, a compound related to this compound. The research involved analyzing the main impurities in the synthesis process and discussing their production mechanisms. This study provides insights into the synthesis challenges and purity analysis of related benzyl compounds, which is crucial for their application in scientific research and industrial production (Li Yong, 2013).
4. Application in Chemical Synthesis
Capaldo et al. (2016) investigated the use of arylacetic acids, including those related to this compound, in photocatalyzed benzylation of electrophilic olefins. This research is significant for its potential in chemical synthesis, particularly in the creation of various functionalized organic compounds. Their findings demonstrate the versatility of these compounds in synthetic organic chemistry (Capaldo et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-[benzyl(2-carboxyethyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)6-8-14(9-7-13(17)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIKMRBVZTNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719951 | |
Record name | 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-28-3 | |
Record name | 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-3,3'-iminodipropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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